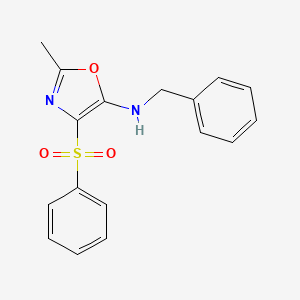

4-(benzenesulfonyl)-N-benzyl-2-methyl-1,3-oxazol-5-amine

Description

4-(Benzenesulfonyl)-N-benzyl-2-methyl-1,3-oxazol-5-amine is a heterocyclic compound featuring a 1,3-oxazole core substituted at three positions:

- Position 4: A benzenesulfonyl group (–SO₂C₆H₅), imparting electron-withdrawing properties.

- Position 2: A methyl group (–CH₃), contributing steric simplicity.

This compound’s structure suggests applications in medicinal chemistry (e.g., kinase inhibition) or materials science, though specific biological data are absent in the provided evidence. Its synthesis and characterization likely employ crystallographic tools like the SHELX suite and spectroscopic methods (e.g., NMR, Raman) .

Propriétés

IUPAC Name |

4-(benzenesulfonyl)-N-benzyl-2-methyl-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-13-19-17(23(20,21)15-10-6-3-7-11-15)16(22-13)18-12-14-8-4-2-5-9-14/h2-11,18H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXKADJOTLOHMGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(O1)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-benzyl-2-methyl-1,3-oxazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as a 2-amino alcohol and a carboxylic acid derivative.

Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions using reagents like benzenesulfonyl chloride.

N-Benzylation: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

4-(benzenesulfonyl)-N-benzyl-2-methyl-1,3-oxazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and sulfonyl positions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Benzyl halides, sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Applications De Recherche Scientifique

4-(benzenesulfonyl)-N-benzyl-2-methyl-1,3-oxazol-5-amine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mécanisme D'action

The mechanism of action of 4-(benzenesulfonyl)-N-benzyl-2-methyl-1,3-oxazol-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Key Observations:

Position 2 Substitutions: Methyl (Target): Minimal steric hindrance, ideal for probing steric effects. Thiophene’s sulfur atom may improve metabolic stability compared to furan.

Position 4 Substitutions :

- 4-Chlorobenzenesulfonyl () : The chloro group enhances electron withdrawal, possibly increasing reactivity toward nucleophilic attack.

- Benzenesulfonyl (Target, ) : A common pharmacophore in sulfa drugs, offering hydrogen-bonding via sulfonyl oxygen.

Position 5 Amine Modifications :

Physicochemical and Spectroscopic Comparisons

- Crystallography : The SHELX suite and WinGX are widely used for small-molecule crystallography of such compounds.

- High-Pressure Behavior : Studies on 4-(benzenesulfonyl)-morpholine under pressure (up to 3.5 GPa) revealed phase transitions via Raman spectroscopy . While the target compound lacks direct data, its benzenesulfonyl group may exhibit similar pressure-sensitive vibrational mode shifts.

- Spectroscopy : Substituents like chloro () or morpholine () would alter NMR chemical shifts and IR/Raman bands, particularly in C–H stretching regions (2980–3145 cm⁻¹) .

Activité Biologique

4-(benzenesulfonyl)-N-benzyl-2-methyl-1,3-oxazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

Synthesis

The synthesis of 4-(benzenesulfonyl)-N-benzyl-2-methyl-1,3-oxazol-5-amine typically involves several key steps:

- Formation of the Oxazole Ring : This can be achieved through cyclization reactions involving a suitable precursor.

- Introduction of the Benzenesulfonyl Group : This is generally accomplished via sulfonylation using reagents like benzenesulfonyl chloride.

- N-Benzylation : The benzyl group is introduced through nucleophilic substitution reactions using benzyl halides.

The overall reaction pathway can be summarized as follows:

| Step | Reaction Type | Reagents Used |

|---|---|---|

| Formation of Oxazole Ring | Cyclization | α-haloketone, amide |

| Sulfonylation | Electrophilic substitution | Benzenesulfonyl chloride |

| N-Benzylation | Nucleophilic substitution | Benzyl chloride |

The biological activity of 4-(benzenesulfonyl)-N-benzyl-2-methyl-1,3-oxazol-5-amine is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The benzenesulfonyl group serves as a pharmacophore that can interact with active sites on enzymes, while the oxazole ring provides structural rigidity that enhances binding affinity. Studies have indicated that this compound may inhibit certain enzymes by blocking their active sites, thus affecting various biochemical pathways.

Antitumor Activity

Research has demonstrated promising antitumor activity for compounds related to this structure. For instance, similar compounds have shown significant selectivity towards non-small cell lung cancer (NCI-H522) and melanoma (SK-MEL-2) cell lines:

| Compound | Cell Line | GI50 (µM) | TGI (µM) |

|---|---|---|---|

| N-(2-benzoxazolyl)-2-benzylthio | NCI-H522 | 0.1 | 0.5 - 0.6 |

| N-(benzothiazol-2-yl) | SK-MEL-2 | Not specified | Not specified |

These findings suggest that derivatives of 4-(benzenesulfonyl)-N-benzyl-2-methyl-1,3-oxazol-5-amine could serve as potential candidates for further development in cancer therapy.

Case Studies

A notable study investigated the structure-activity relationships (SAR) of various sulfonamide derivatives, including those with similar oxazole structures. The study focused on their cytotoxic effects against different cancer cell lines and highlighted the importance of functional group modifications in enhancing biological activity.

Example Case Study

In a comparative analysis of various derivatives:

- Compounds with carbamoyl substituents exhibited enhanced activity against melanoma cell lines compared to those without.

This emphasizes the potential for structural modifications to optimize therapeutic efficacy.

Q & A

Q. What are the standard synthetic routes for 4-(benzenesulfonyl)-N-benzyl-2-methyl-1,3-oxazol-5-amine, and how do reaction parameters influence yield?

The synthesis typically involves multi-step organic reactions, including sulfonylation, cyclization, and substitution steps. Key parameters include solvent polarity (e.g., DMF for polar intermediates), temperature control (40–80°C to avoid decomposition), and catalyst selection (e.g., triethylamine for deprotonation). Yield optimization requires precise stoichiometric ratios and inert atmospheres to prevent oxidation of sensitive intermediates .

Q. Which spectroscopic and crystallographic methods are employed for structural elucidation?

- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for small-molecule refinement to resolve bond lengths, angles, and stereochemistry .

- Spectroscopy : High-resolution NMR (¹H/¹³C) identifies functional groups, while IR and Raman spectroscopy track vibrational modes (e.g., C-H stretching at ~3000 cm⁻¹, sulfonyl S=O peaks at ~1350 cm⁻¹) .

Q. What in vitro assays are suitable for initial cytotoxicity screening?

The Daphnia magna assay is cost-effective for preliminary toxicity assessment, measuring lethality or oxidative stress responses. For mammalian cell lines, MTT or ATP-based viability assays are recommended, with IC₅₀ calculations to quantify potency .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate side product formation during synthesis?

- Continuous flow reactors : Improve heat/mass transfer and reduce side reactions (e.g., sulfonamide hydrolysis) by maintaining precise temperature (±2°C) and pressure control .

- Chromatographic monitoring : Use TLC or HPLC to detect intermediates and adjust reagent addition rates in real-time .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Comparative SAR analysis : Evaluate structural analogs (e.g., substitutions at the benzyl or oxazole positions) to identify critical pharmacophores. For example, replacing the benzyl group with a morpholine moiety (as in related compounds) alters blood-brain barrier permeability .

- Multi-assay validation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition + cellular apoptosis markers) to confirm target specificity .

Q. How does high-pressure Raman spectroscopy aid in understanding conformational changes?

Pressure-dependent Raman studies (0–3.5 GPa) reveal shifts in vibrational modes (e.g., C-H stretching at ~3070 cm⁻¹ splitting under pressure), indicating conformational flexibility or phase transitions. These insights guide molecular dynamics simulations to predict stability under physiological conditions .

Q. How to design experiments to probe the mechanism of action against specific molecular targets?

- Enzyme inhibition assays : Use purified kinases or proteases (e.g., tyrosine kinase EGFR) with ATP/ADP-Glo™ kits to measure competitive inhibition.

- Molecular docking : Pair with crystallographic data to model binding interactions. For example, the sulfonyl group may form hydrogen bonds with active-site residues .

Q. What computational approaches complement experimental data in analyzing structure-activity relationships?

- DFT calculations : Predict electron density maps to identify reactive sites (e.g., electrophilic oxazole carbons).

- MD simulations : Simulate ligand-protein interactions over 100+ ns trajectories to assess binding stability, leveraging software like GROMACS or AMBER .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.